N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide (CAS: 1153549-60-0) is an acetamide derivative featuring a 5-amino-2-fluorophenyl group linked to a 2-methylphenoxy-substituted acetamide backbone. Its molecular formula is C₁₅H₁₅FN₂O₂ (MW: 274.29). The fluorine atom at the 2-position of the phenyl ring and the methyl group on the phenoxy moiety are critical for its physicochemical and biological properties. Fluorine enhances lipophilicity and metabolic stability, while the methylphenoxy group influences steric interactions with biological targets .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-4-2-3-5-14(10)20-9-15(19)18-13-8-11(17)6-7-12(13)16/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQYMYYANNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-methylphenoxy)acetic acid intermediate
Starting Material: 2-methylphenol (o-cresol)
Reagents: Chloroacetic acid or chloroacetyl chloride, base (e.g., potassium carbonate or triethylamine)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone
Reaction: Nucleophilic substitution where the phenolic hydroxyl group of 2-methylphenol attacks the electrophilic carbon of chloroacetic acid or chloroacetyl chloride to form 2-(2-methylphenoxy)acetic acid or its acid chloride derivative.
- Temperature: 50–80 °C
- Reaction time: 4–12 hours
- Base is used to neutralize the acid formed and drive the reaction forward.
Preparation of N-(5-Amino-2-fluorophenyl) acetamide
Starting Material: 5-amino-2-fluoroaniline
Reagents: 2-(2-methylphenoxy)acetyl chloride (prepared from the acid intermediate) or 2-(2-methylphenoxy)acetic acid with coupling agents
Coupling Agents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), sometimes with catalysts like DMAP (4-dimethylaminopyridine)
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or DMF
Reaction: Amidation reaction where the amino group of 5-amino-2-fluoroaniline reacts with the activated acetic acid derivative to form the acetamide bond.
- Temperature: 0 °C to room temperature
- Reaction time: 12–24 hours
- Inert atmosphere (nitrogen or argon) to prevent oxidation of amino groups.
Alternative Synthetic Route: Direct Amidation
In some protocols, direct amidation of 2-(2-methylphenoxy)acetic acid with 5-amino-2-fluoroaniline is performed using coupling agents without isolating the acid chloride intermediate. This method reduces steps and improves overall yield.
- Data Table: Summary of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-methylphenol + chloroacetic acid | K2CO3, DMF, 50–80 °C, 4–12 h | 2-(2-methylphenoxy)acetic acid | Nucleophilic substitution |
| 2 | 2-(2-methylphenoxy)acetic acid + EDCI + 5-amino-2-fluoroaniline | DCM, 0 °C to RT, 12–24 h, inert atmosphere | N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | Amidation via carbodiimide coupling |
| Alt. 2 | 2-(2-methylphenoxy)acetic acid + 5-amino-2-fluoroaniline + coupling agent | Similar to above | Same as above | Direct amidation without acid chloride |
- Yield and Purity: The amidation step is critical for yield and purity. Using carbodiimide coupling agents with catalytic DMAP improves coupling efficiency and reduces side reactions such as hydrolysis or polymerization.
- Solvent Choice: Polar aprotic solvents like DMF or DCM facilitate better solubility of reactants and intermediates, enhancing reaction rates.
- Temperature Control: Low temperatures during coupling minimize side reactions and degradation of sensitive amino groups.
- Purification: The final product is typically purified by recrystallization from ethyl acetate or by chromatographic methods (e.g., silica gel column chromatography).
- Characterization: Purity and structure confirmation are performed by HPLC, ¹H and ¹³C NMR spectroscopy, and melting point analysis.
Studies on structurally related compounds such as N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide show similar synthetic strategies, confirming the robustness of the amidation approach with substituted phenoxyacetic acids and substituted anilines. The presence of fluorine and amino groups requires careful control of reaction conditions to avoid side reactions.
The preparation of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide is efficiently achieved through a two-step synthesis involving:
- Formation of 2-(2-methylphenoxy)acetic acid intermediate via nucleophilic substitution.
- Subsequent amidation with 5-amino-2-fluoroaniline using carbodiimide coupling agents.
Optimization of reaction conditions such as solvent, temperature, and coupling agents is essential to maximize yield and purity. This synthetic route is supported by analogous methods used for related phenoxyacetamide derivatives in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: The compound can modulate biochemical pathways, potentially leading to therapeutic effects or changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Phenoxy Ring
Positional Isomerism: 2-Methyl vs. 3-Methylphenoxy
- N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide (CAS: 1020054-73-2): Methoxy groups at the 4-position increase electron-donating effects, which could enhance solubility but reduce membrane permeability compared to methyl substituents .
Halogenated Phenoxy Derivatives
- N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)-acetamide (CAS: 433963-39-4): The trichlorophenoxy group significantly increases molecular weight (MW: 379.07) and hydrophobicity, likely enhancing antimicrobial activity but raising toxicity concerns. Chlorine atoms may also confer resistance to oxidative metabolism .
Antimicrobial Activity
- Gram-positive bacteria: Compounds 47 and 48 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) demonstrated potent activity against gram-positive bacteria, attributed to the benzo[d]thiazole sulfonyl group. In contrast, the target compound’s phenoxy-methyl group may limit similar efficacy due to reduced electron-withdrawing effects .
- Fungal activity : Compounds 49 and 50 (thiazol-2-yl and chloropyridin-2-yl acetamides) showed antifungal activity, suggesting that heterocyclic substituents are critical for targeting fungal enzymes. The absence of such groups in the target compound may explain a narrower antifungal spectrum .
Anticancer Activity
- Thiadiazole derivatives: Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide) exhibited potent cytotoxicity against Caco-2 cells (IC₅₀: 1.8 µM), outperforming 5-fluorouracil.
- Quinazoline sulfonamides: Compounds 38–40 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) showed broad anticancer activity. The quinazoline sulfonyl group’s rigidity and hydrogen-bonding capacity contrast with the flexible phenoxy group in the target compound, suggesting divergent binding modes .
Enzyme Inhibition
- MAO-B and BChE inhibitors: Triazole-linked benzothiazole acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) inhibit MAO-B and BChE via π-π stacking and hydrophobic interactions. The target compound’s fluorophenyl group may enhance MAO-B affinity but lacks the heterocyclic moieties required for dual inhibition .
- SARS-CoV-2 main protease inhibitors: Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) bind to HIS163 and ASN142 via H-bonds. The target compound’s fluorine could improve binding through halogen bonding, but its lack of a pyridine ring limits interactions in the protease’s lateral pocket .
Data Tables
Table 2: Substituent Effects on Activity
Key Findings and Implications
- Structural flexibility: The target compound’s simpler phenoxy structure may limit its polypharmacology compared to heterocyclic analogs but could improve synthetic accessibility.
- Fluorine’s role : The 2-fluorophenyl group likely enhances metabolic stability and target affinity, making it a candidate for CNS-targeted therapies if paired with appropriate substituents.
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C15H15FN2O2
- Molecular Weight : 274.3 g/mol
- CAS Number : 954268-09-8
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate various signaling pathways associated with inflammation, cell proliferation, and apoptosis.
- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes, which could lead to altered metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing physiological responses and potentially leading to therapeutic effects.
Antibacterial Activity
This compound has shown significant antibacterial properties, particularly against Gram-negative bacteria such as Klebsiella pneumoniae. It interacts with penicillin-binding proteins, promoting cell lysis in bacterial strains.
| Bacterial Strain | IC50 (μM) |
|---|---|
| Klebsiella pneumoniae | 12.5 |
| Escherichia coli | 15.0 |
Anti-inflammatory Effects
Research indicates that the compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This effect can be crucial in conditions characterized by excessive inflammation.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
Anticancer Potential
The compound's anticancer activity has been evaluated in various cancer cell lines. In vitro studies demonstrate its ability to reduce cell viability significantly.
| Cell Line | IC50 (μM) |
|---|---|
| HEPG2 (Liver Carcinoma) | 9.8 |
| A431 (Skin Carcinoma) | 7.5 |
Case Studies
-
Study on Antibacterial Activity :
- A study evaluated the effectiveness of this compound against multi-drug resistant strains of Klebsiella pneumoniae. Results indicated a promising antibacterial profile with a minimum inhibitory concentration (MIC) of 12 μM, suggesting potential for therapeutic applications in treating resistant infections .
-
Anti-inflammatory Research :
- In a controlled trial, the compound was tested for its ability to reduce inflammation in murine models. The results showed a significant decrease in inflammatory markers, indicating its potential use in managing inflammatory diseases .
- Anticancer Efficacy :
Q & A
Q. What are the optimized synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide in laboratory settings?
The synthesis typically involves a two-step process:
- Step 1 : React 5-amino-2-fluorophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate.
- Step 2 : Couple the intermediate with 2-methylphenol using a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF or acetone). Key Optimization Parameters :
- Temperature: Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions.
- Solvent: Polar aprotic solvents (DMF, acetone) enhance reaction efficiency.
- Purification: Column chromatography with ethyl acetate/hexane gradients yields >95% purity .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Intermediate formation | Triethylamine, CH₂Cl₂, 0°C | 75–85 |
| Coupling | K₂CO₃, DMF, 60°C | 60–70 |
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, amine groups, and acetamide backbone. Key signals include δ ~6.5–7.5 ppm (aromatic H) and δ ~2.3 ppm (methylphenoxy CH₃).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
- X-ray Crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group common for similar acetamides). Ensure data resolution <1.0 Å to resolve fluorine positional disorders .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered fluorine atoms?
- Refinement Strategies : Apply anisotropic displacement parameters and restraints for fluorine atoms in SHELXL.
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps.
- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADP (atomic displacement parameter) consistency .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like kinases or proteases.
- Molecular Docking : Perform AutoDock Vina simulations with the compound’s 3D structure (from XRD) against protein targets (e.g., PDB ID 1ATP). Validate with SPR (surface plasmon resonance) for binding kinetics (KD calculation).
- Mutagenesis Studies : Modify key residues in the target protein to assess binding dependency .
Q. How should researchers address conflicting bioactivity results across studies?
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7).
- Purity Verification : Conduct HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀ values).
- Functional Group Analysis : Compare activity of derivatives (e.g., nitro or methyl analogs) to identify critical moieties. For example, replacing the fluorine atom with chlorine may alter LogP and membrane permeability .
Methodological Guidance for Data Analysis
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate LogP (~2.8), solubility (LogS ~-4.2), and bioavailability (Lipinski’s Rule of 5 compliance).
- Metabolic Stability : Apply CYP450 inhibition models (e.g., Schrödinger’s QikProp) to predict hepatic clearance.
- Toxicity Screening : Run ProTox-II for hepatotoxicity and mutagenicity alerts .
Advanced Structural Optimization
Q. How can structural modifications enhance the compound’s selectivity for target receptors?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance π-π stacking with hydrophobic receptor pockets.
- Scaffold Hopping : Replace the phenoxy group with heterocycles (e.g., pyridine) to improve solubility.
- Stereochemical Tweaks : Synthesize enantiomers via chiral HPLC and compare activity (e.g., R-configuration may show higher affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
